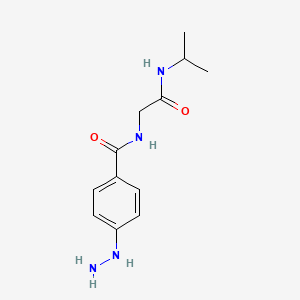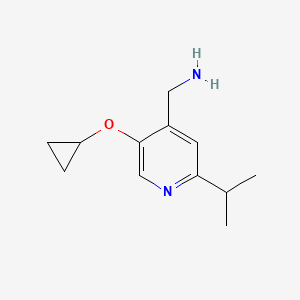
4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde is an organic compound with the molecular formula C11H14N2O2 It is a derivative of picolinaldehyde, featuring a cyclopropoxy group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde typically involves the following steps:
Formation of the Picolinaldehyde Core: The initial step involves the synthesis of picolinaldehyde, which can be achieved through various methods, including the Vilsmeier-Haack reaction.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the picolinaldehyde core.
Addition of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropoxy and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Cyclopropoxy-5-(dimethylamino)picolinic acid.
Reduction: 4-Cyclopropoxy-5-(dimethylamino)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The cyclopropoxy and dimethylamino groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)picolinaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxy-4-(dimethylamino)picolinic acid: Contains a carboxylic acid group instead of an aldehyde group.
3-Cyclopropoxy-5-(dimethylamino)picolinaldehyde: The position of the cyclopropoxy group is different, leading to variations in reactivity.
Uniqueness
4-Cyclopropoxy-5-(dimethylamino)picolinaldehyde is unique due to the presence of both cyclopropoxy and dimethylamino groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-(dimethylamino)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C11H14N2O2/c1-13(2)10-6-12-8(7-14)5-11(10)15-9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
AYVCJPAXNKDRBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(N=C1)C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-(3-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14805010.png)




![3-iodo-4-methoxy-N-{[2-(naphthalen-1-ylacetyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B14805049.png)



![(2E)-3-(2-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B14805081.png)

